molecular formula C19H24Cl2N2S B030037 Chlorproethazine hydrochloride CAS No. 4611-02-3

Chlorproethazine hydrochloride

Cat. No. B030037
CAS RN: 4611-02-3
M. Wt: 383.4 g/mol
InChI Key: XXQMDKCWUYZXOF-UHFFFAOYSA-N
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Description

Chlorproethazine, sold under the brand name Neuriplege, is a drug of the phenothiazine group described as a muscle relaxant or tranquilizer which has been marketed in Europe as a topical cream for the treatment of muscle pain . It has been associated with photoallergic contact dermatitis .


Synthesis Analysis

Chlorproethazine can be synthesized from a diphenylsulfide derivative. The general scheme is sufficiently flexible to permit the interchange of the order of some of the steps . Alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane leads to the intermediate. Ring closure by nucleophilic aromatic displacement leads to the antipsychotic drug chlorproethazine .


Molecular Structure Analysis

The molecular formula of Chlorproethazine is C19H23ClN2S . The average mass is 346.917 Da and the monoisotopic mass is 346.127045 Da .


Physical And Chemical Properties Analysis

The density of Chlorproethazine is 1.2±0.1 g/cm3. It has a boiling point of 473.4±45.0 °C at 760 mmHg. The vapor pressure is 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 73.7±3.0 kJ/mol and the flash point is 240.1±28.7 °C .

Safety and Hazards

Chlorproethazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

Chlorproethazine hydrochloride is a drug of the phenothiazine group . The primary targets of phenothiazines, including Chlorproethazine, are dopaminergic receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Chlorproethazine acts as an antagonist on dopaminergic receptors . By blocking these receptors, Chlorproethazine inhibits the action of dopamine, a neurotransmitter that plays a significant role in mood and behavior . This blockade leads to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .

Biochemical Pathways

It is known that phenothiazines, including chlorproethazine, can affect various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems . The downstream effects of these interactions can include changes in mood, behavior, and perception .

Pharmacokinetics

Phenothiazines are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

It is known that the blockade of dopaminergic receptors by chlorproethazine can lead to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorproethazine. For instance, factors such as pH and temperature can affect the stability and efficacy of the drug . Additionally, individual factors such as age, gender, genetic factors, and health status can also influence the drug’s action and efficacy .

properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQMDKCWUYZXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-01-5 (Parent)
Record name Chlorproethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10196726
Record name Chlorproethazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorproethazine hydrochloride

CAS RN

4611-02-3
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1)
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Record name Chlorproethazine hydrochloride
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Record name Neuriplege
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Record name Chlorproethazine hydrochloride
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Record name 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride
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Record name CHLORPROETHAZINE HYDROCHLORIDE
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